![molecular formula C16H23N3O4 B1362201 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridin-3-carbonsäure CAS No. 904817-78-3](/img/structure/B1362201.png)

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridin-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

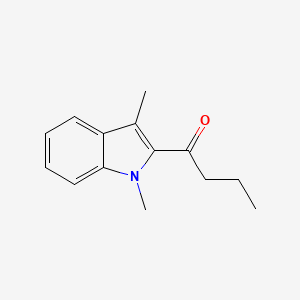

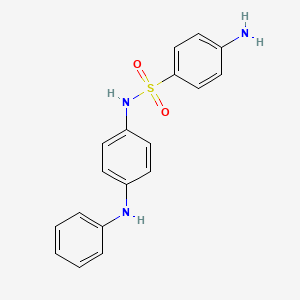

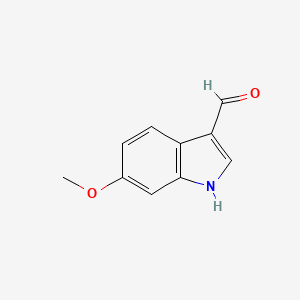

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung PROTAC-Degrader

Die Verbindung ist als heterobifunktioneller Vernetzer bei der Entwicklung von PROTAC (PROteolysis TArgeting Chimeras) Degradern nützlich. Dies sind Moleküle, die dazu entwickelt wurden, die gezielte Proteinabbau zu induzieren, was ein vielversprechender Ansatz für die Arzneimittelforschung und -entwicklung ist .

Chirale Trennung in der pharmazeutischen Synthese

Die chirale Trennung ist in der pharmazeutischen Synthese entscheidend, um die Produktion eines Arzneimittels mit der gewünschten therapeutischen Wirkung sicherzustellen. Die Verbindung könnte möglicherweise als Zwischenprodukt oder Reagenz in den chiralen Trennungsprozessen verwendet werden .

Chemische Biologie Bifunktionelle Moleküle

In der chemischen Biologie können bifunktionelle Moleküle mit spezifischen Funktionalitäten für verschiedene Anwendungen verwendet werden, beispielsweise als Sonden für biologische Studien oder als Werkzeuge zur Modifizierung von Biomolekülen .

Organische Synthese Geschützte Aminosäurederivate

Die tert-Butoxycarbonyl (Boc)-Gruppe wird üblicherweise zum Schutz von Aminosäuren während der Peptidsynthese verwendet. Die fragliche Verbindung könnte verwendet werden, um Boc-geschützte Aminosäurederivate zu synthetisieren .

Analytische Chemie Chromatographiestandards

In der analytischen Chemie, insbesondere in der Chromatographie, werden Standards benötigt, um Instrumente zu kalibrieren und Methoden zu validieren. Diese Verbindung könnte aufgrund ihrer einzigartigen Struktur als Standard dienen.

Wirkmechanismus

Target of Action

The primary target of this compound is related to amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for amines . This suggests that the compound may interact with amino acids or proteins in the body.

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group , which is known to protect amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids . This suggests that the compound may undergo similar reactions in the body, interacting with its targets via the addition and removal of the Boc group.

Biochemical Pathways

The compound is likely involved in peptide synthesis . The Boc group has been used in the synthesis of amino acid ionic liquids, which have been applied to dipeptide synthesis . This suggests that the compound may affect peptide synthesis pathways in the body, potentially influencing protein production and function.

Pharmacokinetics

Boc-protected amino acids are known to be soluble in organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could impact the compound’s absorption, distribution, metabolism, and excretion in the body.

Result of Action

The compound’s action likely results in changes at the molecular and cellular level, particularly in relation to protein synthesis . By interacting with amino acids and influencing peptide synthesis, the compound could potentially affect the structure and function of proteins within cells .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the pH of the environment could impact the addition and removal of the Boc group . Additionally, the compound’s solubility suggests that it may be more effective in certain solvents or biological environments .

Biochemische Analyse

Biochemical Properties

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of amide bonds. The compound is known to enhance amide formation without the addition of a base, making it a valuable reagent in peptide synthesis . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide has been found to enhance amide formation in the presence of 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid .

Cellular Effects

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the 3D orientation of molecules, which can affect ternary complex formation and optimization of drug-like properties . The compound’s role as a heterobifunctional crosslinker makes it useful in the development of PROTAC degraders for targeted protein degradation .

Molecular Mechanism

The molecular mechanism of 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s tert-butyloxycarbonyl protecting group is an acid-labile protecting group used in organic synthesis . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. It has been observed that the compound can enhance amide formation in satisfactory yields within 15 minutes . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular processes and biochemical reactions is dose-dependent. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in peptide synthesis and protein degradation underscores its significance in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid is directed by targeting signals and post-translational modifications. These factors determine the compound’s activity and function within specific compartments or organelles, contributing to its role in various biochemical processes .

Eigenschaften

IUPAC Name |

2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-11-10-18(13-12(14(20)21)6-5-7-17-13)8-9-19(11)15(22)23-16(2,3)4/h5-7,11H,8-10H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDHQKRJVKDSKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378129 |

Source

|

| Record name | 2-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904817-78-3 |

Source

|

| Record name | 2-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.